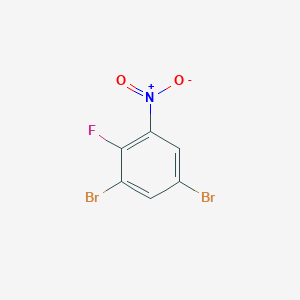
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol, commonly known as DFMT, is a fluorinated alcohol that has gained significant attention in scientific research due to its unique properties. DFMT is a chiral compound that can exist in two enantiomeric forms, (R)-DFMT and (S)-DFMT.
Wissenschaftliche Forschungsanwendungen
DFMT has been studied for its potential use in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFMT has shown promise as a potential drug candidate for the treatment of cancer and other diseases. In materials science, DFMT has been used to synthesize novel materials with unique properties. In organic synthesis, DFMT has been used as a chiral building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of DFMT is not well understood, but it is believed to function as a potent inhibitor of enzymes involved in various biological processes. DFMT has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation. DFMT has also been shown to inhibit the activity of sirtuins, which are enzymes that regulate various cellular processes, including metabolism, DNA repair, and aging.
Biochemical and Physiological Effects:
DFMT has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DFMT can induce cell cycle arrest and apoptosis in cancer cells. DFMT has also been shown to inhibit the growth of tumor cells in animal models. In addition, DFMT has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
DFMT has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is stable under a wide range of conditions. DFMT is also highly soluble in a variety of solvents, making it easy to work with in the lab. However, one limitation of DFMT is that it is a chiral compound, which means that it can exist in two enantiomeric forms. This can make it difficult to study the compound's biological activity, as the two enantiomers may have different effects.
Zukünftige Richtungen
There are several future directions for research on DFMT. One area of interest is the development of DFMT-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of DFMT as a chiral building block for the synthesis of complex organic molecules. Additionally, further research is needed to fully understand the mechanism of action of DFMT and its effects on various biological processes.
Synthesemethoden
DFMT can be synthesized through the reaction of 2,3,3-trimethylpent-1-ene with hydrogen fluoride in the presence of a catalyst. The resulting product is then converted to DFMT through a series of chemical reactions, including oxidation and reduction.
Eigenschaften
IUPAC Name |
(2R)-5,5-difluoro-2,3,3-trimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2O/c1-6(5-11)8(2,3)4-7(9)10/h6-7,11H,4-5H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITVHRGVAAUVGZ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)
![2-Chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide](/img/structure/B2854602.png)

![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)

![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2854614.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)
![methyl 5-((8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2854618.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)